
1-Ethylsulfinylsulfanylethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylsulfinylsulfanylethane, also known as ESSeE, is a sulfur-containing organic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Selective Ethylene Oligomerization
1-Ethylsulfinylsulfanylethane may have implications in the field of selective ethylene oligomerization, which is a cornerstone of organometallic research. The production of 1-alkenes through ethylene oligomerization has evolved significantly, with a technological shift from full-range to selective catalytic systems. These systems are highly dependent on catalyst design, which determines product selectivity. The research in this area continues to present opportunities for exploration and discovery in organometallic chemistry (Sydora, 2019).
Ethylene and α-Olefin Polymerization
1-Ethylsulfinylsulfanylethane may also play a role in the polymerization of ethylene and α-olefins. The use of multimetallic olefin polymerization catalysts has been found to dramatically modify the properties of polyolefin, such as molecular weight and branch structure. These catalysts, with their multiple active centers operating in close proximity, mimic metalloenzymes and offer unprecedented levels of polyolefin branching, enhanced enchainment selectivity, and modified chain transfer kinetics (McInnis, Delferro, & Marks, 2014).
Group 3 Metal Catalysts in Polymerization
Research into group 3 organometallic catalysts for ethylene and α-olefins polymerization may also be relevant to the applications of 1-Ethylsulfinylsulfanylethane. These catalysts, which have evolved significantly over time, are used for polymerization and the functionalization of poly(α-olefin) chains, indicating potential research intersections with 1-Ethylsulfinylsulfanylethane (Gromada, Carpentier, & Mortreux, 2004).
Novel Lanthanide Coordination Polymers
1-Ethylsulfinylsulfanylethane might be implicated in the creation of novel lanthanide coordination polymers, as seen in the synthesis of coordination polymers involving 1,2-bis(ethylsulfinyl)ethane. The ability of these compounds to form complex frameworks with unique configurations and coordination modes suggests a potential area of study for 1-Ethylsulfinylsulfanylethane in coordination chemistry (Li, Bu, & Zhang, 2004).
Antifungal Activity against Penicillium Expansum
1-Ethylsulfinylsulfanylethane has demonstrated significant antifungal activity against Penicillium expansum. It induces mitochondrial dysfunction and oxidative stress in the fungus, suggesting its potential as an alternative to traditional fungicides for postharvest fruit storage (Ding et al., 2020).
Eigenschaften
CAS-Nummer |
18542-39-7 |
|---|---|
Produktname |
1-Ethylsulfinylsulfanylethane |
Molekularformel |
C4H10OS2 |
Molekulargewicht |
138.3 g/mol |
IUPAC-Name |
1-ethylsulfinylsulfanylethane |
InChI |
InChI=1S/C4H10OS2/c1-3-6-7(5)4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
FIWQKOIUXFENIV-UHFFFAOYSA-N |
SMILES |
CCSS(=O)CC |
Kanonische SMILES |
CCSS(=O)CC |
Synonyme |
1-ethylsulfinylsulfanylethane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



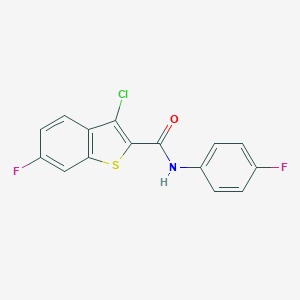
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)
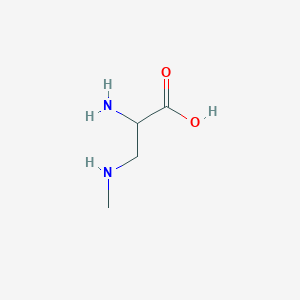
![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)
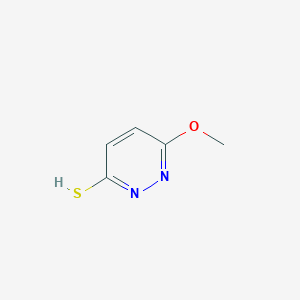
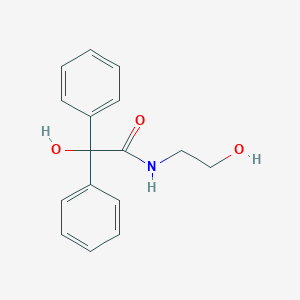
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
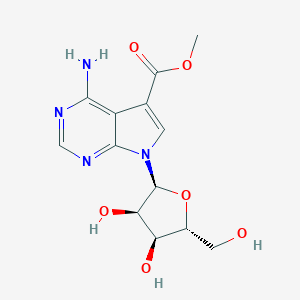
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
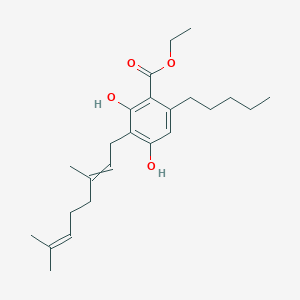
![[3.2.1]Propellane](/img/structure/B231374.png)